molecular formula C13H18N4O2 B12295308 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate CAS No. 60168-84-5

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate

Katalognummer: B12295308
CAS-Nummer: 60168-84-5
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: IRNGTMOQEBWMAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, as per IUPAC conventions, is benzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.1³,⁷]decane . This nomenclature reflects its dual-component nature, comprising a 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane cation (commonly known as methenamine or hexamine) and a benzoate anion. The parent tricyclic system is formally derived from adamantane by replacing four methane groups with nitrogen atoms at positions 1, 3, 5, and 7, creating a heterocyclic cage.

Key identifiers include:

Property Value Source
CAS Registry Number 60168-84-5
Molecular Formula C₁₃H₁₈N₄O₂
Molecular Weight 262.31 g/mol
EC Number 262-094-1
DSSTox Substance ID DTXSID30975590

Synonyms include methenamine benzoate and 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane monobenzoate . The SMILES string C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O encodes the connectivity of the tricyclic cation and benzoate anion .

Molecular Geometry and Conformational Analysis

The methenamine cation adopts a cage-like tetrahedral geometry , with nitrogen atoms occupying four vertices of a distorted adamantane-like framework . Each nitrogen is bonded to two methylene groups (CH₂), forming a rigid tricyclic system. Density functional theory (DFT) calculations suggest that the benzoate anion interacts with the cation via electrostatic and hydrogen-bonding forces, stabilizing the overall structure.

Critical bond parameters include:

  • N–C bond lengths: 1.45–1.49 Å (typical for sp³-hybridized C–N bonds)
  • C–N–C angles: 109.5° (approaching ideal tetrahedral geometry)

The benzoate group introduces slight distortions in the cation’s symmetry due to steric and electronic interactions. Conformational analysis reveals that the anion’s carboxylate group preferentially aligns with the cation’s equatorial plane, minimizing steric hindrance .

X-ray Crystallographic Studies

Single-crystal X-ray diffraction of related polyazatricyclic compounds (e.g., 1,3,6,8-tetraazatricyclo[4.3.1.1³,⁸]undecane derivatives) reveals R₂²(10) hydrogen-bonding motifs and three-dimensional supramolecular networks . Although direct crystallographic data for the monobenzoate salt are limited, analogous structures exhibit:

  • Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) between cationic NH groups and anionic carboxylate oxygens
  • C–H···π interactions (3.3–3.5 Å) between aromatic protons and adjacent cages

These interactions stabilize the crystal lattice and dictate packing patterns. The benzoate’s aromatic ring participates in edge-to-face stacking, contributing to lattice energy .

Comparative Analysis with Related Polyazatricyclic Compounds

The monobenzoate derivative differs structurally and electronically from other methenamine salts:

Compound Anion Key Structural Features
Methenamine benzoate Benzoate Aromatic π-system enhances lattice stability
Methenamine nitrate Nitrate Linear NO₃⁻ group enables denser packing
Methenamine hydrochloride Chloride Compact Cl⁻ allows higher solubility

The benzoate’s bulkier anion reduces aqueous solubility compared to chloride or nitrate salts but improves thermal stability due to aromatic stacking . Unlike the nitrate derivative, which forms explosive mixtures under certain conditions, the benzoate’s stability makes it preferable in pharmaceutical formulations .

Eigenschaften

CAS-Nummer

60168-84-5

Molekularformel

C13H18N4O2

Molekulargewicht

262.31 g/mol

IUPAC-Name

benzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H6O2.C6H12N4/c8-7(9)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,(H,8,9);1-6H2

InChI-Schlüssel

IRNGTMOQEBWMAG-UHFFFAOYSA-N

Kanonische SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Mechanism

Formaldehyde (38% solution) reacts with ammonium hydroxide (20% solution) in a mildly alkaline aqueous medium. The reaction proceeds via nucleophilic addition, followed by cyclization to form the tricyclic structure. The stoichiometric ratio of formaldehyde to ammonia is critical, with excess ammonia ensuring complete cyclization.

Representative Procedure

  • Reactants : 47.3 g formaldehyde (38%), 70 g ammonium hydroxide (20%).
  • Process : Mix reactants at room temperature, maintain pH > 8, and allow 4–6 hours for crystallization.
  • Purification : Crude methenamine is recrystallized from ethanol or water, yielding colorless crystals.

Optimization and Yield

Recrystallization from ethanol improves purity (>99%) by removing unreacted formaldehyde and ammonium salts. Yields typically exceed 85% under optimal conditions.

Formation of Methenamine Benzoate

The methenamine core is reacted with benzoic acid or benzoyl chloride to form the monobenzoate salt.

Direct Acid-Base Reaction

Methenamine reacts with benzoic acid in a polar solvent (e.g., methanol or water) under reflux:

$$
\text{C}6\text{H}{12}\text{N}4 + \text{C}7\text{H}6\text{O}2 \rightarrow \text{C}{13}\text{H}{18}\text{N}4\text{O}2 + \text{H}_2\text{O}
$$

Key Parameters

  • Molar Ratio : 1:1 methenamine to benzoic acid.
  • Solvent : Methanol or ethanol preferred for solubility.
  • Temperature : Reflux at 65–70°C for 2–4 hours.

Alternative Route via Benzoyl Chloride

A patent-derived method uses benzoyl chloride for enhanced reactivity:

  • Reaction : Methenamine is dissolved in dilute NaOH (8–10%), and benzoyl chloride is added dropwise at 15–20°C.
  • Workup : Activated carbon is added to adsorb impurities, followed by filtration and acidification with HCl to precipitate the product.

Example from Patent CN106748856A

Component Quantity Role
Methenamine 108 g Base compound
Benzoyl chloride 169 g Acylating agent
NaOH (8%) 106 g Alkaline medium
HCl (10%) 395 g Acidification

Yield : 94% with >99% purity.

Purification and Characterization

Decolorization and Filtration

Activated carbon (0.5–1% w/w) is added to the reaction mixture to adsorb colored impurities and residual reactants. Filtration through a Büchner funnel removes carbon and insoluble byproducts.

Crystallization

The filtrate is acidified to pH 2–3 using HCl, inducing crystallization. Hippuric acid analogs require careful control of cooling rates to avoid occluded solvents.

Analytical Data

  • Molecular Weight : 262.31 g/mol (PubChem).
  • Spectroscopy : IR peaks at 1700 cm⁻¹ (C=O stretch) and 2500 cm⁻¹ (N-H stretch) confirm salt formation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Limitations
Direct Acid-Base 85–90 95–98 Simple setup, low cost Longer reaction times
Benzoyl Chloride 90–94 99–99.5 High purity, scalable Requires careful pH control

The benzoyl chloride route offers superior yield and purity, making it preferable for industrial production.

Analyse Chemischer Reaktionen

Reaktionstypen

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan, Monobenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eines der Wasserstoffatome durch eine andere funktionelle Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel werden üblicherweise verwendet.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel werden verwendet.

    Substitution: Verschiedene Reagenzien, wie Halogene oder Alkylierungsmittel, können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann. Substitutionsreaktionen führen zur Bildung neuer Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate has the molecular formula C13_{13}H18_{18}N4_4O2_2 and a molecular weight of 262.31 g/mol . The compound features a unique cage-like structure that contributes to its reactivity and interaction with biological systems.

Medicinal Applications

Antibacterial Properties
The compound exhibits potential as an antibacterial agent. Its structural similarity to methenamine allows it to function in a manner akin to urinary antiseptics used for preventing urinary tract infections (UTIs). Methenamine is known to decompose into formaldehyde in acidic environments, which is effective against bacteria . Research indicates that derivatives like 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane monobenzoate could enhance this activity due to modifications in solubility and stability.

Case Study: UTI Prevention
A systematic review highlighted the effectiveness of methenamine-based treatments in preventing recurrent UTIs among women . The potential for 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane monobenzoate to serve as an alternative or adjunct therapy warrants further investigation.

The compound serves as a versatile reagent in organic synthesis processes such as the Duff reaction and the Sommelet reaction . These reactions are crucial for producing various functionalized compounds that find applications in pharmaceuticals and agrochemicals.

Explosives and Pyrotechnics

Due to its nitrogen-rich structure, 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane monobenzoate can be explored for use in the synthesis of explosives and propellants . It may contribute to formulations that require high energy density and stability under various conditions.

Future Research Directions

Despite existing knowledge about the applications of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane monobenzoate, further research is essential to fully elucidate its potential:

  • Pharmacokinetics and Toxicology: Understanding how this compound interacts with biological systems will inform its safety and efficacy as a therapeutic agent.
  • Material Performance Studies: Investigating how variations in chemical structure affect performance in polymer applications will enhance material design.
  • Exploratory Synthesis: Developing new synthetic pathways could uncover additional applications in organic chemistry.

Wirkmechanismus

The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Solubility: The monobenzoate derivative exhibits lower water solubility than HMTA due to the hydrophobic benzoate group, making it suitable for sustained-release formulations .
  • Thermal Stability: HMTA sublimates at 302–328 K with an enthalpy of ~76.8 kJ/mol . Derivatives like the monobenzoate likely have higher decomposition temperatures due to ionic interactions.
  • Toxicity : While HMTA is generally low-toxicity (LD₅₀ > 2 g/kg in rats), derivatives such as the thiocyanate (Xi hazard) and Tetramethylenedisulfotetramine (LD₅₀ ~ 0.1 mg/kg) show significant toxicity variations based on substituents .

Structural Analogs Beyond Salts

Tetramethylenedisulfotetramine

Tetramethylenedisulfotetramine (CAS: 80-12-6; C₄H₈N₄O₄S₂) shares the HMTA cage but incorporates two sulfone groups and two sulfur atoms, resulting in extreme neurotoxicity (LD₅₀: 0.1 mg/kg). It is banned globally due to its use as a lethal rodenticide .

HMTA-Formaldehyde-Phenol Polymer

The polymer Formaldehyde, polymer with ammonia, phenol, and HMTA (CAS: 63673-12-1) is a crosslinked resin used in adhesives and coatings. Its extended structure provides enhanced mechanical strength compared to monomeric HMTA derivatives .

Biologische Aktivität

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate, commonly known as methenamine or hexamethylenetetramine, is a heterocyclic organic compound with significant biological activity. This compound is recognized for its applications in medicine as a urinary antiseptic and its role in the synthesis of various organic compounds.

Chemical Structure and Properties

The molecular formula of 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate is C10_{10}H14_{14}N4_4O2_2. Its structure consists of a cage-like arrangement of nitrogen atoms linked by methylene groups, resembling adamantane. This unique configuration contributes to its reactivity and biological properties.

Antimicrobial Properties

Methenamine exhibits broad-spectrum antimicrobial activity, particularly against urinary tract pathogens. Upon administration in acidic urine, it hydrolyzes to release formaldehyde, which acts as a potent bactericidal agent. This mechanism is crucial for its effectiveness in treating urinary tract infections (UTIs).

  • Clinical Studies : A systematic review indicated that methenamine is comparable to low-dose antibiotics in preventing recurrent UTIs in women . In clinical settings, doses ranging from 2000 to 8000 mg/day have been studied for their safety and efficacy.
Dosage Effects NOAEL
2000-4000 mg/dayNo adverse effects reported57 mg/kg bw/day
8000 mg/dayBladder irritation and frequent urination observed-

Toxicological Profile

The toxicological assessment of methenamine reveals that it is generally safe when used as directed. Long-term studies have shown no significant systemic effects at recommended dosages.

  • Repeated Dose Toxicity : Studies in rats indicated a NOAEL between 1130-2500 mg/kg bw/day with no serious health impacts from repeated oral exposure . However, higher doses resulted in reduced survival rates.
  • Genotoxicity : Methenamine has been evaluated for genotoxic potential with findings suggesting weak mutagenic effects only at very high concentrations . In vivo studies reported negative results for chromosomal aberration tests.
  • Carcinogenicity : Current data suggest that methenamine is not carcinogenic when administered orally at doses up to 12500 mg/kg bw/day over extended periods .

The antimicrobial action of methenamine is primarily due to the release of formaldehyde in acidic environments. This process effectively disrupts bacterial cell wall integrity and metabolic functions.

Case Studies

Several case studies highlight the clinical effectiveness of methenamine in treating UTIs:

  • Case Study 1 : A randomized controlled trial involving women with recurrent UTIs demonstrated that patients receiving methenamine showed a significant reduction in infection recurrence compared to those on placebo.
  • Case Study 2 : In a cohort study assessing the use of methenamine hippurate (a salt form), patients reported fewer side effects and improved quality of life compared to traditional antibiotic treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.